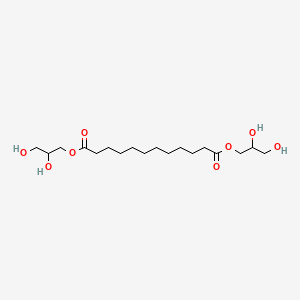

Bis(2,3-dihydroxypropyl) dodecanedioate

Description

Bis(2,3-dihydroxypropyl) dodecanedioate is a diester compound formed by the esterification of dodecanedioic acid (a C12 dicarboxylic acid) with two molecules of 2,3-dihydroxypropanol (glycerol derivative). This structure features two ester linkages and hydroxyl groups, making it a bifunctional monomer suitable for polymer synthesis. Its linear C12 backbone and hydrophilic hydroxyl groups contribute to its utility in green chemistry applications, such as solvent-free polyurethane production .

Properties

CAS No. |

22357-14-8 |

|---|---|

Molecular Formula |

C18H34O8 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

bis(2,3-dihydroxypropyl) dodecanedioate |

InChI |

InChI=1S/C18H34O8/c19-11-15(21)13-25-17(23)9-7-5-3-1-2-4-6-8-10-18(24)26-14-16(22)12-20/h15-16,19-22H,1-14H2 |

InChI Key |

ZYTVIGHPACNICM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)OCC(CO)O)CCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and quality of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dihydroxypropyl) dodecanedioate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedioic acid derivatives, while reduction can produce diols .

Scientific Research Applications

Bis(2,3-dihydroxypropyl) dodecanedioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of bis(2,3-dihydroxypropyl) dodecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing dodecanedioic acid and 2,3-dihydroxypropyl alcohol, which may have distinct biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Monoesters vs. Diesters

(2R)-2,3-Dihydroxypropyl Dodecanoate (Monoester)

- Structure: Monoester of dodecanoic acid (C12 fatty acid) and 2,3-dihydroxypropanol.

- Molecular Formula : C15H30O4 (MW: 274.4 g/mol).

- Key Differences : Single ester group vs. two in the target compound. Reduced hydrophobicity due to shorter alkyl chain and lack of a second ester linkage. Found in natural sources (e.g., plant extracts) .

Hexadecanoic Acid 2,3-Dihydroxypropyl Ester (Monoester)

- Structure: Monoester of palmitic acid (C16 fatty acid) and 2,3-dihydroxypropanol.

- Molecular Formula : C19H38O4 (MW: 330.5 g/mol).

- Key Differences : Longer saturated C16 chain increases hydrophobicity. Isolated from Castanea mollissima seeds, suggesting biological roles in plants .

2,3-Dihydroxypropyl Octadecatrienoate (Monoester, Unsaturated)

- Structure: Monoester of polyunsaturated octadecatrienoic acid (C18:3) and 2,3-dihydroxypropanol.

- Key Differences : Unsaturated C18 chain introduces kinks, reducing melting point and enhancing fluidity. Isolated from the mangrove plant Excoecaria agallocha .

Bis(2,3-Dihydroxypropyl)ether Dicarbonate

- Structure : Cyclic carbonate derivative with ether linkages.

- Applications: Used as a monomer for poly(hydroxyurethanes) via reaction with diamines. Synthesized via a one-step, solvent-free route, emphasizing green chemistry .

- Key Differences : Carbonate functional groups instead of esters; cyclic structure enhances reactivity in polymer formation.

Pharmaceutical Derivatives

Iohexol and Related Compounds

- Structure: Triiodinated benzene core with multiple 2,3-dihydroxypropylamide groups (e.g., USP Iohexol Related Compound A: 5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide).

- Applications : X-ray contrast agents.

- Key Differences : Complex iodinated aromatic core with amide linkages; structurally unrelated to ester-based compounds but shares dihydroxypropyl substituents .

Data Table: Comparative Analysis

*Calculated based on molecular formulas.

Key Research Findings

Synthetic Utility: this compound’s diester structure enables bifunctional reactivity, making it superior to monoesters (e.g., dodecanoate or octadecatrienoate derivatives) in polymer applications .

Biodegradability: Compared to saturated monoesters (e.g., C16), the C12 diacid backbone may enhance biodegradability due to shorter chain length .

Natural vs. Synthetic: Monoesters like hexadecanoic acid 2,3-dihydroxypropyl ester are primarily isolated from plants, whereas diesters are synthetic intermediates .

Functional Group Impact : Cyclic carbonates (e.g., ether dicarbonate) exhibit higher reactivity than esters in polyurethane synthesis, but diesters offer tunable hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.